(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that features a unique combination of benzo[d]thiazole and chromene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of a 2-aminothiophenol derivative with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Prop-2-yn-1-yl Group: This can be achieved through alkylation reactions using propargyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Chromene Moiety: The chromene structure can be synthesized via a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid.
Coupling of the Two Moieties: The final step involves the coupling of the benzo[d]thiazole and chromene moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, although detailed studies are required to confirm these effects.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide
- (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide
Uniqueness
The uniqueness of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds. Its potential for diverse applications in various fields further highlights its significance.
Properties
CAS No. |
895432-76-5 |
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Molecular Formula |
C22H16N2O5S |
Molecular Weight |
420.44 |
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H16N2O5S/c1-4-9-24-15-10-17(27-2)18(28-3)11-19(15)30-22(24)23-21(26)14-12-29-16-8-6-5-7-13(16)20(14)25/h1,5-8,10-12H,9H2,2-3H3 |
InChI Key |
FLSINXFPXQGDHX-FCQUAONHSA-N |
SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CC#C)OC |
solubility |
not available |
Origin of Product |
United States |
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